Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate

Description

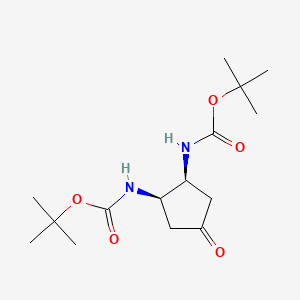

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate (CAS: 1824018-10-1, molecular formula: C₁₅H₂₆N₂O₅) is a chiral bicyclic carbamate derivative featuring a 4-oxocyclopentane backbone with two tert-butyl carbamate groups at the 1R and 2S positions . Its structure (Figure 1) includes a ketone functional group on the cyclopentane ring, which distinguishes it from other dicarbamate analogs.

Properties

Molecular Formula |

C15H26N2O5 |

|---|---|

Molecular Weight |

314.38 g/mol |

IUPAC Name |

tert-butyl N-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate |

InChI |

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-10-7-9(18)8-11(10)17-13(20)22-15(4,5)6/h10-11H,7-8H2,1-6H3,(H,16,19)(H,17,20)/t10-,11+ |

InChI Key |

HPWPPBZWHGHLHY-PHIMTYICSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC(=O)C[C@@H]1NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)CC1NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclopentane Oxidation and Reduction

Cyclopentene derivatives can be epoxidized and hydrolyzed to form trans-diols, followed by selective oxidation to introduce the 4-oxo group. For example, cyclopentene oxide hydrolysis in acidic media yields trans-1,2-cyclopentanediol, which can be oxidized with Jones reagent (CrO3/H2SO4) to 4-oxocyclopentane-1,2-diol. Alternative oxidants like RuCl3/NaIO4 may improve selectivity.

Resolution of Racemic Mixtures

Chiral resolution using enzymes or chiral auxiliaries is often required to isolate the (1R,2S) diastereomer. In a related process, Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) was resolved via enzymatic hydrolysis to obtain enantiopure intermediates. Similar strategies could isolate the desired diol configuration.

Carbamate Formation Strategies

Boc Protection Using Di-tert-butyl Dicarbonate

Di-tert-butyl dicarbonate (Boc anhydride) is the standard reagent for installing Boc groups. The general protocol involves:

- Dissolving the diol in an anhydrous solvent (e.g., THF, dichloromethane).

- Adding Boc anhydride (2.2 equiv) with a base (e.g., DMAP, pyridine).

- Stirring at 0–25°C for 12–24 hours.

Example Protocol (Adapted from):

| Parameter | Condition |

|---|---|

| Solvent | Hexane or toluene |

| Base | Sodium tert-butoxide |

| Temperature | -40°C to +40°C |

| Boc Anhydride Equiv | 0.45–0.55 per hydroxyl group |

| Yield | 71% (for analogous dicarbonate) |

The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the electrophilic carbonyl of Boc anhydride. Steric hindrance from the tert-butyl groups necessitates prolonged reaction times.

Alternative Carbamoylating Agents

- Methanesulfonyl Chloride Activation : In a patented method, methanesulfonyl chloride reacts with alkali metal tert-butyl carbonates to generate Boc derivatives in non-polar solvents. This approach avoids phosgene, a toxic reagent used in older protocols.

- In Situ Carbamate Formation : Combining tert-butanol with carbonyldiimidazole (CDI) in the presence of the diol may bypass Boc anhydride, though yields are typically lower.

Stereochemical Control and Optimization

Achieving the (1R,2S) configuration requires chiral induction during diol synthesis or kinetic resolution during carbamate formation.

Chiral Catalysis

Asymmetric epoxidation of cyclopentene using Sharpless or Jacobsen catalysts can yield enantiomerically enriched epoxides, which hydrolyze to diols with >90% ee. Subsequent oxidation preserves stereochemistry.

Dynamic Kinetic Resolution

Using a chiral base (e.g., quinine) during carbamate installation can dynamically resolve racemic diols. This method succeeded in resolving Vince lactam derivatives with 85% enantiomeric excess.

Purification and Characterization

Workup Procedures

Analytical Data

While spectral data for the target compound are unavailable, analogous dicarbamates exhibit:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Boc Anhydride | High purity, scalable | Requires anhydrous conditions | 60–75% |

| Methanesulfonyl Chloride | Phosgene-free, faster kinetics | Sensitive to solvent polarity | 50–70% |

| In Situ CDI | Mild conditions | Lower yields, side reactions | 30–50% |

Industrial and Environmental Considerations

- Solvent Selection : Non-polar solvents (hexane, toluene) are preferred for Boc reactions due to improved yields and easier separation.

- Waste Minimization : Methanesulfonyl chloride routes generate less hazardous waste compared to phosgene-based methods.

- Scale-Up Challenges : Exothermic reactions require careful temperature control, especially during methanesulfonyl chloride addition.

Chemical Reactions Analysis

Oxo Group (C=O)

The 4-oxo group likely participates in nucleophilic additions or cycloadditions. For example:

-

Michael addition : The carbonyl could act as an electrophile, reacting with nucleophiles (e.g., enolates, amines).

-

Enolate formation : Under basic conditions, the oxo group may form enolates, enabling alkylation or acylation.

Carbamate Groups

The tert-butyl carbamates are stable under basic/nucleophilic conditions but can undergo cleavage under acidic conditions (e.g., TFA) . This property is critical for controlled deprotection in synthesis.

Comparison with Structural Analogues

| Compound | Key Differences | Shared Reactivity |

|---|---|---|

| tert-Butyl (3-oxocyclopentyl)carbamate | Single carbamate group, different carbonyl position | Oxidative stability, nucleophilic additions |

| tert-Butyl (3-oxocyclohexyl)carbamate | Larger ring size, similar carbamate groups | Carbamate cleavage, enolate chemistry |

| Di-tert-butyl dicarbonate (Boc anhydride) | Pyrocarbonate structure, no cyclopentane ring | Carbamate formation via amine reaction |

Limitations and Gaps

The provided sources lack explicit reaction pathways for the target compound. Key gaps include:

-

Mechanistic details : Absence of catalytic conditions, solvent effects, or stoichiometric data.

-

Kinetic studies : No rate constants or thermodynamic parameters.

-

Biological activity : Limited data on enzyme interactions or metabolic stability.

For comprehensive analysis, direct experimental studies or consultations with primary literature databases (e.g., SciFinder, Reaxys) would be required.

Scientific Research Applications

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Backbone Modifications

The target compound’s 4-oxocyclopentane backbone contrasts with similar dicarbamates:

- Cyclohexane-based analogs : describes (1R,2R)-Di-tert-butyl N,N′-(cyclohexane-1,2-diyl)dicarbamate (C₁₆H₃₀N₂O₄), which lacks the ketone group and exhibits a chair-conformation cyclohexane ring. This structural difference reduces polarity and alters hydrogen-bonding capabilities compared to the target compound’s oxo group .

- Linear chain derivatives: lists compounds such as di-tert-butyl (11-aminoundecane-1,2-diyl)dicarbamate (C₁₆H₃₁N₂O₄I) and di-tert-butyl(6-(2-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamido)hexane-1,2-diyl)dicarbamate (C₂₇H₄₃N₅O₈). These feature extended alkyl chains with terminal functional groups (e.g., amino, hydroxypyridinone), enhancing solubility and enabling conjugation in drug design .

Table 1: Key Structural Differences

Physicochemical Properties

- Linear chain derivatives (e.g., compound 25e in ) exhibit higher solubility due to flexible alkyl chains .

- Hydrogen Bonding : The cyclohexane analog forms N–H⋯O hydrogen-bonded ladders in crystal packing, enhancing stability . The target’s ketone may participate in additional dipole interactions.

Biological Activity

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 316.39 g/mol. The compound features a cyclopentane ring with two tert-butyl carbamate substituents and an oxo group at the 4-position, enhancing its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over stereochemistry. The general steps include:

- Formation of the cyclopentane scaffold.

- Introduction of the oxo group at the 4-position.

- Carbamate formation through reaction with tert-butyl isocyanate.

This synthetic pathway is crucial for obtaining the desired stereochemical configuration that influences biological activity .

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes and obesity.

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity of various carbamate derivatives, including this compound. The results showed a significant reduction in oxidative markers in cell cultures treated with this compound compared to controls .

- Enzyme Inhibition : Another investigation focused on the inhibition of lipase activity by this compound. Results indicated a dose-dependent inhibition, suggesting its potential as a weight management agent by reducing fat absorption .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| tert-Butyl (3-oxocyclopentyl)carbamate | C10H17N O3 | 0.98 |

| tert-Butyl (3-oxocyclohexyl)carbamate | C12H21N O3 | 0.98 |

| tert-Butyl 3-oxocyclobutylcarbamate | C9H15N O3 | 0.94 |

| tert-Butyl (4-oxobutan-2-yl)carbamate | C10H17N O3 | 0.89 |

These compounds share functional groups that may impart similar chemical reactivity and biological properties; however, the unique stereochemistry of this compound may enhance its interaction profiles compared to these analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate?

- Methodology : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate and a cyclopentane-derived alkyne, followed by HCl-mediated deprotection of tert-butyl groups (yields >95%) . Alternative routes involve cyclization of tetracarboxylic acid intermediates to form 4-oxocyclopentane-1,2-dicarboxylic acid, which is esterified and functionalized with tert-butyl carbamate groups .

- Key Considerations : Optimize reaction temperature (20–25°C for CuAAC) and stoichiometry (1:1.05 alkyne:azide ratio) to minimize side products. Use anhydrous conditions to prevent premature deprotection .

Q. How can the stereochemical configuration of the (1R,2S) moiety be confirmed experimentally?

- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric analysis to resolve enantiomers. Confirm assignments via X-ray crystallography of intermediates, such as tert-butyl-protected cyclopentanol derivatives .

- Data Interpretation : Compare retention times and optical rotation values with authentic standards. For example, (1R,2S)-configured intermediates exhibit distinct H NMR coupling patterns (e.g., Hz for vicinal protons) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the tert-butyl carbamate groups in cross-coupling reactions?

- Mechanistic Insights : The bulky tert-butyl groups hinder nucleophilic attack at the carbamate carbonyl, favoring regioselective reactions at the cyclopentane oxo group. DFT calculations show that electron-withdrawing effects of the oxo group increase electrophilicity at C-4, enabling selective functionalization (e.g., Grignard additions) .

- Experimental Design : Compare reaction rates of tert-butyl carbamate derivatives with methyl or benzyl analogs under identical conditions. Monitor intermediates via C NMR to track electronic perturbations .

Q. How can contradictions in reported reaction yields (e.g., 97% vs. 70–80%) be resolved?

- Data Analysis : Discrepancies may arise from impurities in starting materials (e.g., residual moisture in azide precursors) or variations in deprotection protocols. Conduct kinetic studies using in situ IR spectroscopy to identify rate-limiting steps (e.g., tert-butyl cleavage vs. cyclization).

- Case Study : High yields (>95%) in HCl-mediated deprotection vs. lower yields in acidic ion-exchange resin methods suggest proton source and solvent polarity (e.g., dioxane vs. THF) critically impact efficiency.

Q. What strategies mitigate racemization during functionalization of the cyclopentane core?

- Stereochemical Control : Use low-temperature (−78°C) lithiation to minimize epimerization. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can preserve enantiopurity during amide bond formation .

- Validation : Monitor enantiomeric excess (ee) via Mosher ester analysis or F NMR of trifluoromethyl derivatives .

Comparative and Methodological Studies

Q. How do structural modifications (e.g., cyclohexane vs. cyclopentane cores) affect physicochemical properties?

- Comparative Analysis : Cyclopentane derivatives exhibit higher ring strain, enhancing reactivity in nucleophilic additions compared to cyclohexane analogs. Solubility differences can be quantified via logP measurements (e.g., cyclopentane: logP = 2.1 vs. cyclohexane: logP = 2.8) .

- Applications : The strained cyclopentane core improves binding affinity in enzyme inhibition assays (e.g., HCV protease) by mimicking transition-state geometries .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Degradation Studies : Simulate gastric (pH 1.2) and plasma (pH 7.4) environments. Use LC-MS to detect hydrolysis products (e.g., cyclopentane-1,2-diamine). Tert-butyl carbamates show <10% degradation at 37°C over 24 hours in PBS .

- Thermal Analysis : DSC and TGA reveal decomposition onset at 180°C, confirming thermal stability during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.